molecular formula C12H9NO3 B11889622 5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one CAS No. 133073-42-4

5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one

Cat. No.: B11889622
CAS No.: 133073-42-4
M. Wt: 215.20 g/mol
InChI Key: OVMSUMBDRSTSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one consists of a benzopyran core fused with a furan ring and an aminomethyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one can be achieved through various synthetic routes. One common method involves the domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction. This reaction combines O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in the presence of a catalyst such as ZnO . The reaction conditions typically involve microwave irradiation and the use of triethylammonium acetate (TEAA) as a solvent .

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Aminomethyl)-2H-furo2,3-hbenzopyran-2-one is unique due to its specific structure, which combines a benzopyran core with a furan ring and an aminomethyl group. This unique structure contributes to its distinct chemical properties and biological activities.

Biological Activity

5-(Aminomethyl)-2H-furo[2,3-h] benzopyran-2-one, also known by its CAS number 133073-42-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-(Aminomethyl)-2H-furo[2,3-h] benzopyran-2-one is C_{12}H_{11}NO_3, with a molecular weight of 219.22 g/mol. Its structure features a furobenzopyran core, which is known for various pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzopyran derivatives, including 5-(Aminomethyl)-2H-furo[2,3-h] benzopyran-2-one. A review indicated that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. Specifically, benzopyran compounds have been shown to inhibit cell proliferation in cancer lines such as HL-60 and K562 with IC50 values ranging from 0.7 to 14.0 μM .

Cell Line IC50 (μM)
HL-600.7
K5621.5
A5495.0
HCT-11614.0

Antibacterial and Antifungal Activity

Benzopyrans have also demonstrated antibacterial and antifungal properties. For instance, compounds related to the furobenzopyran structure have been isolated from marine fungi and shown to possess significant inhibitory effects against various bacterial strains and fungi . The mechanism often involves the disruption of cell wall synthesis or inhibition of protein synthesis.

Antioxidant Properties

The antioxidant activity of benzopyran derivatives is another area of interest. Studies suggest that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases .

Study on Antitumor Effects

In a study conducted by Wu et al., several benzopyran derivatives were tested against multiple cancer cell lines, revealing that specific structural modifications significantly enhanced their antitumor activity. The study found that the presence of an aminomethyl group at the furo position increased cytotoxicity compared to other analogs .

Research on Antimicrobial Effects

Another study focused on the antimicrobial properties of furobenzopyrans isolated from marine sources. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The most potent compound showed an MIC (Minimum Inhibitory Concentration) value of 5 μg/mL against Staphylococcus aureus .

Properties

CAS No.

133073-42-4

Molecular Formula

C12H9NO3

Molecular Weight

215.20 g/mol

IUPAC Name

5-(aminomethyl)furo[2,3-h]chromen-2-one

InChI

InChI=1S/C12H9NO3/c13-6-7-5-10-9(3-4-15-10)12-8(7)1-2-11(14)16-12/h1-5H,6,13H2

InChI Key

OVMSUMBDRSTSPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.